molecular formula C10H13F2N3 B8169855 6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine

6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine

Cat. No.: B8169855
M. Wt: 213.23 g/mol
InChI Key: LSVKTJRSGLWBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoropyrrolidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine typically involves the introduction of the difluoropyrrolidine group onto a pyridine ring. One common method involves the reaction of 3,5-dimethylpyridine with a difluoropyrrolidine derivative under controlled conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The difluoropyrrolidine group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: A related compound with similar fluorine substitution on the pyridine ring.

    3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the pyridine ring.

    5-Methylpyridine: Contains the methyl group on the pyridine ring but lacks the difluoropyrrolidine substitution.

Uniqueness

6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine is unique due to the combination of the difluoropyrrolidine group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(3,3-difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c1-7-4-8(13)5-14-9(7)15-3-2-10(11,12)6-15/h4-5H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKTJRSGLWBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(C2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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